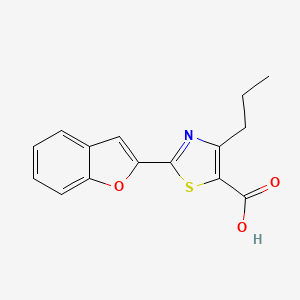

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-2-5-10-13(15(17)18)20-14(16-10)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8H,2,5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKJFINNCXJLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Thiazole Ring Formation: The thiazole ring is often constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated benzofuran or thiazole derivatives, amine-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that benzofuran derivatives, including 2-(1-benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell growth by interacting with various cellular pathways. For instance, experimental procedures typically involve testing the compound against different cancer cell lines to measure its effectiveness in reducing cell viability .

Antibacterial Properties

The compound has also been studied for its antibacterial effects. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes. Minimum inhibitory concentration (MIC) tests have demonstrated potent antibacterial activity against specific strains.

Antiviral Properties

In virology, benzofuran derivatives have shown promise as antiviral agents by inhibiting viral replication and interfering with virus-cell binding mechanisms. Studies have indicated effectiveness against viruses such as hepatitis C.

Materials Science

The unique structural properties of this compound make it an interesting candidate for developing organic electronic materials. Its potential applications in this field are linked to its electronic properties and stability under various conditions.

Biochemistry

As an antioxidant, this compound may neutralize free radicals, potentially reducing oxidative stress and preventing cellular damage. Antioxidant activity is typically evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which measure radical scavenging activity.

Immunology

In immunological studies, the anti-inflammatory potential of benzofuran derivatives is explored through their ability to modulate inflammatory pathways and cytokine production. Both in vivo and in vitro studies have shown reductions in inflammatory markers and immune cell activation when treated with these compounds.

Summary Table of Applications

| Field | Application | Mechanism/Method |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | In vitro testing on cancer cell lines |

| Antibacterial agents | Disruption of bacterial cell wall synthesis | |

| Antiviral agents | Inhibition of viral replication | |

| Materials Science | Organic electronic materials | Exploiting unique structural properties |

| Biochemistry | Antioxidants | DPPH or ABTS assays for radical scavenging activity |

| Immunology | Anti-inflammatory effects | Modulation of inflammatory pathways and cytokine production |

Case Studies

- Anticancer Efficacy Study : One study assessed the compound's efficacy against leukemia cell lines, reporting an inhibition value of over 70% at specific concentrations, indicating strong potential as a therapeutic agent .

- Antibacterial Testing : Another investigation focused on the antibacterial properties of benzofuran derivatives, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria with MIC values indicating effectiveness.

- Antioxidant Activity Evaluation : Research utilizing DPPH assays revealed that higher concentrations of the compound significantly increased antioxidant activity, showcasing its potential in reducing oxidative stress in biological systems.

Mecanismo De Acción

The mechanism by which 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with its closest analogs:

*Estimated based on molecular formula; †Predicted value from analogous compound .

Key Observations :

- Acidity : The predicted pKa (~2.78) suggests strong acidity due to the electron-withdrawing thiazole and benzofuran moieties, which may influence solubility and binding interactions in biological systems .

Xanthine Oxidase Inhibition and Antioxidant Activity

Studies on structurally related thiazole-5-carboxylic acid derivatives highlight their role as xanthine oxidase inhibitors and free radical scavengers. For example:

- Ali et al. (2015) synthesized 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives, demonstrating significant xanthine oxidase inhibition (IC₅₀ values < 10 μM) and radical scavenging activity in vitro .

- Paudel et al.

Anti-Inflammatory and Receptor Modulation

- Faizi et al. (2017) developed 4-thiazolidinone derivatives acting as benzodiazepine receptor agonists, underscoring the versatility of thiazole-based scaffolds in central nervous system targeting .

- Propyl-substituted analogs (e.g., propiconazole) exhibit antifungal activity, though their mechanisms differ due to triazole moieties .

Actividad Biológica

2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid is a complex organic compound notable for its unique structural features, including a benzofuran moiety and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzofuran structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, suggesting that this compound may possess similar activity .

Anticancer Potential

The anticancer profile of this compound is particularly noteworthy. In vitro studies have demonstrated that derivatives of thiazoles can inhibit cancer cell proliferation across multiple cell lines. For example, compounds structurally related to this compound have shown significant growth inhibition in melanoma and ovarian cancer cell lines, with some exhibiting over 70% inhibition at specific concentrations .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Compound A | SK-MEL-5 | 91% | 5.35 |

| Compound B | OVCAR-4 | 71% | 6.00 |

| Compound C | UO-31 | 60% | 7.20 |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways in cancer cells. For instance, studies have indicated that certain thiazole derivatives act as inhibitors of V600EBRAF, a mutant form of the BRAF kinase involved in cell signaling pathways that regulate cell growth and proliferation . This suggests that this compound could similarly interfere with such pathways.

Case Studies

Recent investigations into the biological activity of similar compounds provide insights into potential applications:

- Thiazole Derivatives as Anticancer Agents : A study explored various thiazole derivatives for their inhibitory effects on cancer cell lines. Results showed that compounds with structural similarities to benzofuran-thiazole hybrids exhibited promising anticancer activity through apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of thiazoles against resistant bacterial strains, demonstrating that modifications in their structure could enhance their efficacy against pathogens .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Benzofuran-2-yl)-4-propyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Methodological Answer: A common approach involves cyclocondensation of benzofuran-2-carbonyl precursors with thiourea derivatives. For example:

Precursor Preparation : Start with 1-benzofuran-2-carboxylic acid derivatives and functionalize with a propyl group at the 4-position of the thiazole ring.

Cyclization : Reflux the intermediate with ammonium thiocyanate or thiourea in acetic acid, catalyzed by sodium acetate (similar to methods for thiazole synthesis in ).

Optimization : Adjust reaction time (2.5–3 hours for analogous thiazolidinones), temperature (90–100°C), and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiourea). Yield improvements (≈15–20%) are achievable via microwave-assisted synthesis or solvent optimization (e.g., DMF for solubility).

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer :

- HPLC : Use a C18 column with mobile phase acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm. Compare retention times to standards (e.g., 97% purity criteria in ).

- NMR : Confirm the benzofuran-thiazole scaffold via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, propyl CH at δ 1.2–1.6 ppm) and NMR (carboxylic acid C=O at ~170 ppm).

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M–H] at m/z 316.3 (calculated for CHNOS).

Critical Note : Cross-validate with elemental analysis (C, H, N, S) to rule out residual solvents or byproducts.

Advanced Research Questions

Q. How can computational chemistry be applied to predict the binding interactions of this compound with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize the ligand using Gaussian09 at the B3LYP/6-31G* level for charge optimization.

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metrics: RMSD (<2 Å), hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2).

- SAR Analysis : Compare with analogs (e.g., 4-methyl vs. 4-propyl derivatives in ) to identify substituent effects on binding affinity.

Example Finding : Propyl groups enhance hydrophobic interactions in enzyme pockets, increasing predicted binding energy by ~1.2 kcal/mol vs. methyl analogs.

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration (e.g., C and AUC measurements). Low solubility (logP ≈3.5) may explain reduced in vivo activity.

- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. For example, thiazole ring oxidation or glucuronidation of the carboxylic acid group.

- Dose-Response Refinement : Conduct in vivo studies with prodrug formulations (e.g., ethyl ester derivatives) to improve absorption, as seen in similar thiazole-carboxylic acids.

Case Study : A methyl-substituted analog showed 80% inhibition in vitro but only 30% in vivo; ester prodrugs improved efficacy to 65%.

Q. How can researchers analyze the impact of the benzofuran-thiazole scaffold on oxidative stability under physiological conditions?

Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., loss of parent compound >10% indicates instability).

- ROS Scavenging Assays : Use DCFH-DA probe to quantify reactive oxygen species (ROS) generation in cell lines. Thiazole rings may exhibit pro-oxidant effects at high concentrations.

- Structural Modifications : Introduce electron-donating groups (e.g., methoxy on benzofuran) to enhance stability, as demonstrated in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.